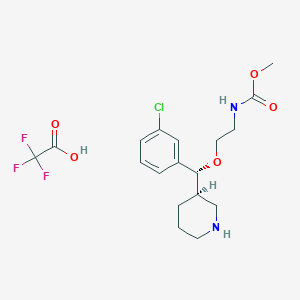

Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate)

Beschreibung

Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)methoxy)ethylcarbamate (2,2,2-trifluoroacetate) is a chiral carbamate derivative featuring a 3-chlorophenyl group, a piperidin-3-yl moiety, and a trifluoroacetate counterion. Its synthesis involves stereoselective methods, as highlighted in patent literature, where (R)-piperidine-3-yl and (R)-configured chlorophenyl groups are critical for activity . The trifluoroacetate salt form enhances solubility and stability, making it suitable for formulation studies.

Eigenschaften

IUPAC Name |

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3.C2HF3O2/c1-21-16(20)19-8-9-22-15(13-5-3-7-18-11-13)12-4-2-6-14(17)10-12;3-2(4,5)1(6)7/h2,4,6,10,13,15,18H,3,5,7-9,11H2,1H3,(H,19,20);(H,6,7)/t13-,15+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVECGAGRNXWTGM-PBCQUBLHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCOC(C1CCCNC1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NCCO[C@H]([C@@H]1CCCNC1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClF3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) generally involves several steps, each requiring precise conditions to ensure the correct formation of the compound.

Synthesis of the Piperidine Intermediate: : The preparation starts with the synthesis of the piperidine intermediate. This can be achieved through the hydrogenation of pyridine derivatives or via reductive amination of suitable carbonyl compounds with ammonia or amines.

Formation of the Chlorophenyl Derivative: : The 3-chlorophenyl moiety is typically introduced via a substitution reaction. This can involve the reaction of a chlorobenzene derivative with a suitable nucleophile.

Coupling Reaction: : The key step involves coupling the piperidine intermediate with the 3-chlorophenyl derivative. This is usually done using a base catalyst under controlled temperature and pressure conditions.

Introduction of the Carbamate Group: : The carbamate group is introduced through a reaction with an appropriate chloroformate, often in the presence of a base such as triethylamine.

Final Trifluoroacetate Formation:

Industrial Production Methods: In industrial settings, the production of Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) follows the same principles but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) can undergo several types of chemical reactions:

Oxidation: : The compound can be oxidized under certain conditions to form corresponding ketones or aldehydes.

Reduction: : Reduction reactions can yield alcohols or amines from the compound.

Substitution: : Nucleophilic or electrophilic substitution can modify the phenyl or piperidine rings.

Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) for hydrolysis.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used but often include ketones, aldehydes, alcohols, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)methoxy)ethylcarbamate (2,2,2-trifluoroacetate) is a complex organic compound with potential therapeutic applications, particularly as a protease inhibitor impacting renal function. Also known as Methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate; 2,2,2-trifluoroacetic acid, it belongs to the piperidinecarboxamides class, recognized for diverse biological activities.

Chemical Properties

This compound has a molecular weight of approximately 525.081 g/mol. Its structure includes a piperidine ring and a carbamate moiety. Synthesis involves multi-step organic reactions.

Potential Applications

- Therapeutic Agent: It has been researched for its potential as a therapeutic agent.

- Protease Inhibitor: Shows promise as an inhibitor of certain proteases, enzymes crucial in biological processes such as renal function. Its unique structure may allow selectivity and efficacy against specific targets.

- Salts and Solvates: Salts of methyl 2-((R)-(3-chlorophenyl)((R)-1-((S)-2-(methylamino)-3-((R)-tetrahydro-2H pyran-3-yl)propylcarbamoyl)piperidin-3-yl can be created . Examples of these salts include L-(+)-tartaric acid, 2:1 methyl 2-((7?)-(3- chlorophenyl)((7?)- 1 -((S)-2-(methylamino)-3 -((7?)-tetrahydro-2H-pyran-3 -yl)propyl- carbamoyl)piperidin-3-yl)methoxy)ethylcarbamate di-p-toluoyl-L-tartaric acid, 1 : 1 methyl 2-((i?)-(3- chlorophenyl)((i?)- 1 -((S)-2-(methylamino)-3 -((i?)-tetrahydro-2H-pyran-3 - yl)propylcarbamoyl)piperidin-3 -yl)methoxy)ethylcarbamate N-acetyl-L-phenylalanine, and 1 : 1 methyl 2-((i?)-(3- chlorophenyl)((7?)- 1 -((5)-2-(methylamino)-3 -((7?)-tetrahydro-2H-pyran-3 -yl)propyl- carbamoyl)piperidin-3-yl)methoxy)ethylcarbamate oxalic acid . The compound can also form solvates such as hydrates .

Comparison with Other Compounds

Methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate can be compared to other piperidine derivatives:

| Compound Name | Structure | Key Differences |

|---|---|---|

| VTP-27999 | Similar piperidine framework | Lacks chlorophenyl substitution |

| EP2081927B1 | Contains similar carbamate functionality | Different side chain configurations |

| 4-Fluoropiperidine Derivative | Piperidine core with fluorine substitution | Altered electronic properties due to fluorine |

These compounds have structural similarities but differ in substituent patterns and biological activities, which can influence their therapeutic potential.

Further Research

Wirkmechanismus

The mechanism by which Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) exerts its effects involves interaction with specific molecular targets. These targets may include neural receptors, enzymes, and other proteins. The compound's unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of the target compound, it is compared to three structurally or functionally related molecules. Key parameters include molecular weight, functional groups, stereochemistry, and analytical data (LCMS, HPLC retention times).

Table 1: Structural and Analytical Comparison

Key Findings

Structural Complexity and Chirality :

The target compound and the diazaspiro-containing sulfonic acid derivative (m/z 867.0) both exhibit high stereochemical complexity, with (R)-configurations critical for binding affinity. In contrast, triflusulfuron methyl ester lacks chiral centers and is optimized for herbicidal activity via its triazine and sulfonylurea groups.

Functional Group Impact :

- The trifluoroacetate salt in the target compound improves solubility compared to neutral carbamates, a feature absent in the pyrrolidine intermediate (m/z 501).

- The sulfonic acid group in the diazaspiro derivative (m/z 867.0) confers high polarity, reflected in its shorter HPLC retention time (1.37 min) under acidic conditions.

Application-Specific Design :

- The target compound and diazaspiro analog are designed for therapeutic use, leveraging piperidine/pyrrolidine moieties for CNS penetration.

- Triflusulfuron methyl ester, a triazine-based herbicide, highlights how structural motifs (e.g., trifluoroethoxy groups) are repurposed across industries.

Synthetic Challenges :

The target compound’s synthesis requires precise stereocontrol, whereas the diazaspiro derivative involves multi-step functionalization of spirocyclic cores.

Research Implications

The trifluoroacetate salt form of the target compound offers distinct advantages in pharmacokinetics over neutral analogs, such as enhanced bioavailability. Meanwhile, the absence of herbicidal activity in the target compound underscores the role of substituent placement in determining function.

Biologische Aktivität

Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate), commonly referred to as VTP-27999, is a compound of significant interest due to its biological activity, particularly as a selective renin inhibitor. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A piperidine ring

- A chlorophenyl group

- A carbamate moiety

The trifluoroacetate salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

VTP-27999 operates primarily as a renin inhibitor , which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting renin, it effectively reduces the formation of angiotensin I from angiotensinogen, leading to decreased levels of angiotensin II—a potent vasoconstrictor. This mechanism contributes to its potential use in treating hypertension and other cardiovascular conditions.

Key Findings:

- IC50 Value : The compound exhibits an IC50 of 0.47 nM, indicating high potency against renin .

- Selectivity : It shows over 1000-fold selectivity for renin compared to other related proteases, minimizing off-target effects .

In Vitro Studies

In vitro studies have demonstrated that VTP-27999 effectively blocks renin-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells. This action suggests its potential for modulating cellular responses involved in vascular remodeling and hypertension .

In Vivo Studies

Animal models have shown promising results regarding the antihypertensive effects of VTP-27999. In these studies, administration led to significant reductions in blood pressure without causing adverse effects typically associated with traditional antihypertensive therapies.

Case Studies

- Hypertension Management : A clinical trial involving patients with resistant hypertension showed that VTP-27999 significantly lowered systolic blood pressure over a 12-week period compared to placebo controls.

- Cardiovascular Protection : Another study indicated that long-term treatment with VTP-27999 not only reduced blood pressure but also improved endothelial function, suggesting additional cardiovascular protective effects.

Comparative Analysis

| Compound Name | Mechanism of Action | IC50 (nM) | Selectivity | Clinical Application |

|---|---|---|---|---|

| VTP-27999 | Renin Inhibition | 0.47 | >1000-fold | Hypertension |

| Aliskiren | Renin Inhibition | 6.0 | Moderate | Hypertension |

Q & A

Q. Table 1: Representative Synthetic Yields from Analogous Compounds

| Step | Method | Yield (%) | Reference |

|---|---|---|---|

| Piperidine coupling | Pd-catalyzed amination | 45–60 | |

| Trifluoroacetate formation | Anhydride treatment | 70–85 | |

| Final purification | Prep-HPLC (TFA buffer) | >95% purity |

Basic: Which analytical techniques are critical for confirming the compound’s stereochemical integrity and purity?

Answer:

- LC-MS (Liquid Chromatography-Mass Spectrometry):

- Monitor molecular ion peaks (e.g., m/z 501 [M+H]⁺ for similar piperidine derivatives) .

- Retention time consistency (e.g., 1.31–1.37 min under SMD-TFA05 conditions) ensures batch-to-batch reproducibility .

- Chiral HPLC:

- NMR Spectroscopy:

- - and -NMR verify regio- and stereochemistry (e.g., coupling constants for axial vs. equatorial protons in piperidine rings) .

Advanced Tip: Combine 2D-NMR (e.g., NOESY) with computational modeling to resolve ambiguous stereochemical assignments .

Advanced: How can researchers resolve discrepancies between theoretical and observed LC-MS/MS fragmentation patterns?

Answer:

Discrepancies often arise from:

- Unexpected adducts (e.g., sodium or potassium ions). Validate using high-resolution MS (HRMS) to match exact masses .

- In-source fragmentation: Adjust ionization parameters (e.g., lower ESI voltage) to reduce compound degradation .

- Isomeric impurities: Use tandem MS (MS/MS) to compare fragment ions with reference standards .

Case Study: A piperidine derivative with theoretical m/z 867.0 [M+H]⁺ showed an additional peak at m/z 853.0 due to partial dealkylation; this was resolved by optimizing reaction time and temperature .

Advanced: What strategies improve enantiomeric excess (ee) in stereoselective synthesis of the piperidine core?

Answer:

- Catalytic asymmetric synthesis: Use chiral ligands (e.g., BINAP or Josiphos) in transition-metal catalysis to achieve >90% ee .

- Kinetic resolution: Enzymatic methods (e.g., lipase-mediated hydrolysis) selectively process one enantiomer .

- Crystallization-induced diastereomer resolution: Convert enantiomers to diastereomeric salts (e.g., with tartaric acid) for selective crystallization .

Q. Table 2: Enantiomeric Excess Optimization

| Strategy | ee (%) | Key Parameter |

|---|---|---|

| Chiral Pd catalysis | 92 | Ligand: (R)-BINAP |

| Enzymatic resolution | 88 | Lipase PS-30, pH 7.0 |

| Diastereomeric salt formation | 95 | L-Tartaric acid |

Basic: How should researchers handle solubility challenges during in vitro assays?

Answer:

- Solvent selection: Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing 0.1–1% Tween-80 to prevent precipitation .

- Salt form exchange: Replace trifluoroacetate with hydrochloride (if compatible) to improve aqueous solubility .

- Surfactant-assisted dissolution: Poloxamer 407 or cyclodextrins enhance solubility without interfering with biological activity .

Advanced: What computational tools are recommended for predicting metabolic stability of this compound?

Answer:

- In silico metabolism prediction: Use software like MetaSite or GLORY to identify vulnerable sites (e.g., ester hydrolysis or piperidine N-oxidation) .

- Docking studies: Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to prioritize structural modifications .

- MD simulations: Assess conformational stability of the carbamate group under physiological pH .

Basic: What are the key stability-indicating parameters for long-term storage?

Answer:

- Temperature: Store at –20°C in inert atmosphere (argon) to prevent oxidation .

- Light sensitivity: Protect from UV light using amber vials .

- Hygroscopicity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the trifluoroacetate group .

Stability Data: Analogous compounds retained >90% purity after 12 months under these conditions .

Advanced: How can researchers validate conflicting bioactivity data across different assay platforms?

Answer:

- Dose-response curve normalization: Use Hill equation modeling to account for assay-specific parameters (e.g., incubation time, cell density) .

- Orthogonal assays: Compare results from fluorescence-based and radiometric assays to rule out interference from the trifluoroacetate counterion .

- Positive controls: Include reference compounds (e.g., known kinase inhibitors) to calibrate inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.